molecular formula C21H19ClFN3O2 B2545944 3-{[(2-Chloro-4-fluorobenzyl)oxy]imino}-2-[4-(3,3-dimethyl-2-oxo-1-azetanyl)phenyl]propanenitrile CAS No. 303986-02-9

3-{[(2-Chloro-4-fluorobenzyl)oxy]imino}-2-[4-(3,3-dimethyl-2-oxo-1-azetanyl)phenyl]propanenitrile

Cat. No. B2545944
M. Wt: 399.85
InChI Key: QSOBUNJULXTAMT-OPEKNORGSA-N
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Description

The compound “3-{[(2-Chloro-4-fluorobenzyl)oxy]imino}-2-[4-(3,3-dimethyl-2-oxo-1-azetanyl)phenyl]propanenitrile” is a chemical with the CAS number 303986-02-9 . It is also known as (3E)-3-{[(2-chloro-4-fluorophenyl)methoxy]imino}-2-[4-(3,3-dimethyl-2-oxoazetidin-1-yl)phenyl]propanenitrile .


Molecular Structure Analysis

The molecular structure of this compound is complex, with several functional groups present. These include a chloro-fluorobenzyl group, an imino group, a phenyl group, and a dimethyl-2-oxo-1-azetanyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight, density, melting point, and boiling point .

Scientific Research Applications

Fluorinated Polymers for High-Performance Applications

Research on fluorinated poly(1,3,4-oxadiazole-ether-imide)s demonstrates the synthesis of new fluorinated polymers, which exhibit high thermal stability, solubility in polar organic solvents, and smooth, pinhole-free surfaces, making them suitable for advanced coating and electronic applications (Hamciuc, Hamciuc, & Brumǎ, 2005).

Photophysical Applications of Fluorinated Compounds

The study of a new fluorophore, (2Z)-3-[4-(dimethylamino) phenyl]-2-(4-fluorophenyl) prop-2-ene-nitrile (DPF), showcases its potential in organic photoemitting diodes due to its unique spectral behavior and photophysical parameters across different media, demonstrating the importance of such compounds in the development of organic electronics and sensors (Pannipara et al., 2015).

Synthesis Techniques for Aryl- and Alkylanilines

Innovative synthesis methods involving photoheterolysis of haloanilines in the presence of aromatics and alkenes lead to the production of aryl- and alkylanilines. These methodologies open new pathways for creating complex organic compounds, including those incorporating fluorine and other halogens, for various chemical and pharmaceutical applications (Fagnoni, Mella, & Albini, 1999).

Advanced Materials for Environmental Sensing

The development of a highly selective and dual responsive test paper sensor for Hg2+/Cr3+ detection in neutral water illustrates the application of fluorophore-based sensors in environmental monitoring. This research highlights the potential of fluorinated compounds in creating sensitive and selective detection tools for heavy metals in aquatic environments (Das et al., 2012).

properties

IUPAC Name

(3E)-3-[(2-chloro-4-fluorophenyl)methoxyimino]-2-[4-(3,3-dimethyl-2-oxoazetidin-1-yl)phenyl]propanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClFN3O2/c1-21(2)13-26(20(21)27)18-7-4-14(5-8-18)16(10-24)11-25-28-12-15-3-6-17(23)9-19(15)22/h3-9,11,16H,12-13H2,1-2H3/b25-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSOBUNJULXTAMT-OPEKNORGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C1=O)C2=CC=C(C=C2)C(C=NOCC3=C(C=C(C=C3)F)Cl)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CN(C1=O)C2=CC=C(C=C2)C(/C=N/OCC3=C(C=C(C=C3)F)Cl)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[(2-Chloro-4-fluorobenzyl)oxy]imino}-2-[4-(3,3-dimethyl-2-oxo-1-azetanyl)phenyl]propanenitrile

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